1-Bromo-4-tosylbenzene
Overview
Description
1-Bromo-4-tosylbenzene, also known as 1-bromo-4-[(4-methylphenyl)sulfonyl]benzene, is an organic compound with the molecular formula C13H11BrO2S. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, which is further substituted with a tosyl group (4-methylphenylsulfonyl group). This compound is of interest due to its utility in various organic synthesis reactions and its role as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-tosylbenzene can be synthesized through several methods. One common method involves the bromination of 4-tosylbenzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the tosyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-tosylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst and a base, forming biaryl compounds.
Reduction: The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: Produces substituted benzene derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling:
Reduction: Results in the formation of 1-bromo-4-methylbenzene.
Scientific Research Applications
1-Bromo-4-tosylbenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: In the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: As a building block in the design and synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-bromo-4-tosylbenzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product.
Comparison with Similar Compounds
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of a tosyl group.
1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of a tosyl group.
1-Bromo-4-methylbenzene: Contains a methyl group instead of a tosyl group.
Uniqueness: 1-Bromo-4-tosylbenzene is unique due to the presence of the tosyl group, which imparts specific reactivity and stability to the compound. The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the sulfonyl group can participate in various chemical transformations, enhancing the versatility of the compound in organic synthesis.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFORIYQHAWLZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465585 | |
Record name | 1-Bromo-4-tosylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5184-70-3 | |
Record name | 1-Bromo-4-tosylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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